1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Description
This compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the iodine atom suggests that it might be used in certain types of chemical reactions that require an iodine substituent.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety (specifically a furanose ring), which is a five-membered ring with an oxygen atom . The iodine atom is attached to the 5-position of the sugar ring.Scientific Research Applications
Synthesis and Structural Characterization
- This compound has been synthesized and characterized as a potential drug for anti-tumor and anti-viral applications. Its crystal structure was determined using X-ray single-crystal diffraction, revealing details like its monoclinic system and space group (Wei Li, Q. Xiao, & Ruchun Yang, 2014).
Biological Evaluation and Potential Uses
Derivatives of this compound have been synthesized, exploring its potential as a thymine analogue in medicinal chemistry. These derivatives have shown significance in creating anhydronucleosides and chloropurine derivatives, indicating diverse pharmacological potentials (H. Hřebabecký, M. Masojídková, M. Dračínský, & A. Holý, 2006).
Studies have been conducted on phosphonated carbocyclic derivatives of this compound, focusing on their potential use in HIV treatment. These studies revealed no cytotoxic activity against the U937 cell line, suggesting a safer profile for potential therapeutic applications (R. Romeo, C. Carnovale, S. Giofrè, G. Monciino, M. Chiacchio, C. Sanfilippo, & B. Macchi, 2014).
Chemical Constituents Studies
- The compound has been isolated from the marine sponge Callyspongia Fibrosa, showcasing its presence in natural sources. This discovery contributes to the understanding of chemical diversity in marine organisms and potential applications in natural product chemistry (L. Xiao, 2005).
properties
CAS RN |
14260-82-3 |
---|---|
Product Name |
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Molecular Formula |
C10H13IN2O4 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 |
InChI Key |
RHYWJBFVIQZQQA-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |
Origin of Product |
United States |
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